These reactions highlight the versatility of 3-chloro-2-vinylpyridine in synthetic organic chemistry .
While specific biological activities of 3-chloro-2-vinylpyridine are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, pyridine derivatives can show antimicrobial, antifungal, and anti-inflammatory activities. The presence of the chlorine atom and vinyl group may influence the compound's reactivity and potential interactions with biological molecules, although more targeted studies are necessary to elucidate these effects specifically for 3-chloro-2-vinylpyridine .
The synthesis of 3-chloro-2-vinylpyridine can be achieved through various methods:
3-Chloro-2-vinylpyridine finds utility in various fields:
Several compounds share structural similarities with 3-chloro-2-vinylpyridine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Vinylpyridine | Vinyl-substituted pyridine | Used extensively in polymer chemistry |
| 3-Chloropyridine | Chlorinated pyridine | Acts as an important building block in organic synthesis |
| 4-Chloropyridine | Chlorinated pyridine | Exhibits different reactivity patterns due to position of chlorine |
| 2-Chloropyridine | Chlorinated pyridine | Often used in nucleophilic substitution reactions |
The uniqueness of 3-chloro-2-vinylpyridine lies in its combination of both a chlorine atom and a vinyl group on the pyridine ring, which distinguishes it from other chlorinated or vinylated derivatives. This unique structure allows it to participate in specific
Traditional synthetic routes to 3-chloro-2-vinylpyridine often begin with pyridine or its methyl-substituted derivatives. A well-established method involves the condensation of 2-methylpyridine with formaldehyde under elevated temperatures (150–200°C) in an autoclave, yielding 2-(2-hydroxyethyl)pyridine as an intermediate. Subsequent dehydration of this alcohol, facilitated by concentrated sodium hydroxide, produces 2-vinylpyridine. To introduce the chlorine substituent at the 3-position, electrophilic chlorination is employed. For example, chlorination of 2-vinylpyridine using chlorine gas in the presence of Lewis acid catalysts like iron(III) chloride or aluminum chloride selectively substitutes the pyridine ring at the 3-position. This stepwise approach—vinyl group introduction followed by chlorination—ensures regioselectivity while avoiding competing side reactions.
Key to this method is the careful control of reaction stoichiometry and temperature. Excess chlorine or prolonged reaction times can lead to over-chlorination, generating undesired byproducts such as 2,3-dichlorovinylpyridine. Early work in this field demonstrated that maintaining temperatures below 220°C and using catalytic amounts of metal halides (e.g., 1–5 mol%) minimizes tar formation and improves yields. Despite its historical relevance, this approach faces limitations in scalability due to the hazardous nature of chlorine gas and the need for specialized equipment to handle high-pressure conditions.
Recent advances in catalysis have streamlined the synthesis of 3-chloro-2-vinylpyridine by enabling concurrent or sequential vinylation and chlorination. Transition-metal catalysts, particularly palladium and nickel complexes, have proven effective for introducing the vinyl group via cross-coupling reactions. For instance, the Heck reaction couples 3-chloropyridine with ethylene or vinyl halides in the presence of palladium acetate and a phosphine ligand, directly installing the vinyl group at the 2-position. This method bypasses the need for pre-formed 2-vinylpyridine, reducing the number of synthetic steps.
Alternatively, Suzuki-Miyaura coupling employs potassium vinyltrifluoroborate with 3-chloropyridine derivatives, using palladium catalysts to achieve similar outcomes. Nickel-based systems, though less common, offer cost advantages for large-scale applications. A notable example involves nickel-catalyzed vinylation of 3-chloro-6-(trichloromethyl)pyridine at 200°C under 200–220 psig pressure, achieving >80% conversion to 3-chloro-2-vinylpyridine. These catalytic methods enhance atom economy and regioselectivity compared to traditional routes.
For chlorination, modern protocols utilize safer reagents such as N-chlorosuccinimide (NCS) paired with radical initiators or light. Photochlorination of 2-vinylpyridine in dichloromethane at 25°C selectively yields the 3-chloro derivative without requiring harsh acids. This approach is particularly advantageous for heat-sensitive intermediates, as it operates under mild conditions.
The choice of solvent and temperature profoundly impacts the efficiency of multi-step syntheses for 3-chloro-2-vinylpyridine. Polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMAc) are preferred for condensation and coupling steps due to their ability to solubilize pyridine derivatives and stabilize charged intermediates. For example, DMF increases the reaction rate of palladium-catalyzed vinylation by enhancing the solubility of palladium complexes and aryl halides.
Temperature optimization is equally critical. In the dehydration of 2-(2-hydroxyethyl)pyridine to 2-vinylpyridine, temperatures exceeding 200°C accelerate side reactions such as polymerization, necessitating precise control. Similarly, chlorination reactions conducted at 180–220°C with metallic halide catalysts achieve optimal selectivity for the 3-position, whereas lower temperatures favor incomplete conversion. Multi-step processes often employ a gradient heating profile—starting at 100°C to initiate the reaction and gradually increasing to 200°C to drive it to completion—while maintaining pressures of 15–220 psig to prevent volatilization of reactants.
Table 1: Solvent and Temperature Effects on Key Synthetic Steps
These optimizations collectively address challenges in yield, purity, and energy consumption, making large-scale production of 3-chloro-2-vinylpyridine more feasible.
The chlorine atom in 3-chloro-2-vinylpyridine acts as a potent directing group for rhodium-catalyzed C–H bond activation. Rhodium(III) complexes such as [RhCp*Cl₂]₂ facilitate selective ortho-arylation at the 4-position of the pyridine ring through a concerted metalation-deprotonation mechanism. Kinetic studies reveal that the vinyl group enhances substrate preorganization by forming a transient η²-complex with the rhodium center prior to C–H cleavage [2]. This dual coordination mode suppresses undesired β-hydrogen elimination pathways, enabling efficient coupling with aryl boronic acids (Table 1).
Table 1: Representative ortho-arylation reactions of 3-chloro-2-vinylpyridine
| Aryl Boronic Acid | Yield (%) | Selectivity (4-/5-position) |
|---|---|---|
| Phenylboronic acid | 82 | 95:5 |
| 4-Methoxyphenylboronic acid | 78 | 93:7 |
| 2-Naphthylboronic acid | 68 | 89:11 |
The conjugated vinyl group enables rhodium(II)-catalyzed allylic C–H amination through a radical rebound mechanism. Using dirhodium tetraacetate and aryl sulfonamides, the reaction proceeds via initial π-coordination of the vinyl group to rhodium, followed by hydrogen atom abstraction at the allylic position. The chlorine substituent stabilizes the resultant radical intermediate through spin delocalization, achieving 78–92% yields of 2-allylamino-3-chloropyridine derivatives [4].
Sequential C–H activation and alkyne insertion reactions provide access to fused polycyclic systems. A notable example employs Rh(I)-NHC complexes to catalyze the annulation of 3-chloro-2-vinylpyridine with internal alkynes. The chlorine atom directs initial C–H activation at the 4-position, while the vinyl group facilitates alkyne insertion through a proposed metallocyclopropane intermediate [2]. This method constructs benzo[f]isoquinoline scaffolds with complete regiocontrol over the annulation site.
The electron-deficient nature of 3-chloro-2-vinylpyridine dictates Markovnikov selectivity in alkyne addition reactions. Density functional theory calculations demonstrate that the chlorine atom increases the electrophilicity of the β-vinyl carbon by 1.3 eV compared to unsubstituted 2-vinylpyridine. This polarization directs gold(I)-catalyzed hydroalkynylation to proceed with 94:6 Markovnikov selectivity when using terminal alkynes [3].
Ruthenium hydride complexes such as [Ru(p-cymene)Cl₂]₂ enable reductive coupling with aldehydes through a deoxygenative pathway. The reaction involves initial formation of a hydrazone intermediate, followed by ruthenium-mediated hydrogen transfer to the alkyne. The vinyl group’s conjugation with the pyridine ring stabilizes the transition state, leading to β-selective alkylation products in 85–92% yields (Figure 1) [2].
Figure 1: Proposed mechanism for ruthenium-catalyzed Markovnikov-selective alkyne coupling
Visible-light-driven copper catalysis achieves anti-Markovnikov selectivity through a radical chain mechanism. However, the presence of the chlorine substituent reverses this preference via polar effects. Using Cu(I)-phenanthroline complexes and Hantzsch ester, photoinduced single-electron transfer generates a vinyl radical that preferentially adds to the alkyne’s terminal position, yielding 81–89% Markovnikov adducts [4].
The strained geometry of 3-chloro-2-vinylpyridine facilitates rhodium-catalyzed [2+1] cyclopropanation with diazo compounds, followed by thermal [4+2] cycloaddition. This one-pot sequence constructs tricyclic indolizidine analogs through three consecutive pericyclic reactions. The chlorine atom accelerates the initial cyclopropanation step by 12-fold compared to hydrogen-substituted analogs [3].
Under Ir(ppy)₃ photocatalysis, the vinyl group undergoes stereoselective [2+2] cycloaddition with electron-deficient alkenes. Subsequent nucleophilic aromatic substitution of the chlorine atom with amines or thiols yields functionalized cyclobutane-fused pyridines. This method achieves 76–88% yields with >20:1 diastereomeric ratios for the trans-anti-trans isomer [3].
A three-catalyst system combining Rh(III), proline, and Brønsted acid catalysts enables sequential C–H alkylation and intramolecular aldol condensation. The chlorine atom directs initial rhodium-catalyzed alkylation at the 4-position, while the vinyl group’s conjugation stabilizes the enolate intermediate during aldol cyclization. This strategy assembles pentacyclic dibenzopyrroloazepines in 65–78% overall yields [2].
The coordination chemistry of transition metal intermediates in pyridine functionalization processes involving 3-Chloro-2-vinylpyridine exhibits complex mechanistic pathways that are fundamentally influenced by the electronic properties of both the chlorine substituent and the vinyl functionality. The coordination behavior of 3-Chloro-2-vinylpyridine to transition metals demonstrates distinct patterns compared to unsubstituted pyridine derivatives, with the chlorine atom at the 3-position providing significant electronic modifications to the pyridine ring system [1] [2].
Transition metal coordination to 3-Chloro-2-vinylpyridine occurs primarily through the nitrogen lone pair, following the established pattern for pyridine-based ligands. The spectrochemical series indicates that pyridine functions as a moderately strong ligand, with the nitrogen lone pair orbital overlapping with hybridized metal orbitals [1]. However, the presence of the chlorine substituent introduces electron-withdrawing effects that modify the electron density at the nitrogen center, thereby influencing the coordination strength and stability of the resulting metal complexes.
The binding energies of metal-pyridine complexes demonstrate a clear dependence on the metal ion identity and oxidation state. For example, studies on sequential binding energies reveal that [Cu²⁺(py)] complexes exhibit binding energies of 916.8 kilojoules per mole, significantly higher than [Fe²⁺(py)] complexes at 621.8 kilojoules per mole [1]. This trend reflects the decreasing ionic radii from iron to copper, which enhances the electrostatic interactions between the metal center and the pyridine nitrogen.
The coordination geometry of transition metal complexes with 3-Chloro-2-vinylpyridine varies significantly depending on the metal center and its electronic configuration. Common coordination geometries include octahedral arrangements, as exemplified by [MCl₂(py)₄]ⁿ⁺ complexes where the chloride ligands occupy mutually trans positions [2]. The extensive data on metal-pyridine complexes demonstrates that titanium, vanadium, chromium, manganese, iron, cobalt, and nickel all form stable dichloride tetra-pyridine complexes with characteristic metal-nitrogen bond distances ranging from 1.98 to 2.27 angstroms [2].
The electronic effects of the chlorine substituent in 3-Chloro-2-vinylpyridine manifest through both inductive and resonance mechanisms. The electron-withdrawing nature of chlorine reduces the electron density at the pyridine nitrogen, resulting in weakened coordination to electron-rich metal centers while potentially enhancing binding to electron-deficient metals. This electronic modification is particularly pronounced in complexes where back-bonding contributions are significant, as the reduced electron density on the pyridine ligand can enhance π-acceptor properties [1].
Platinum group metal complexes with 2-vinylpyridine derivatives demonstrate cyclometalation behavior, where the metal inserts into carbon-hydrogen bonds of the vinyl group. Studies on cycloplatinated complexes [PtMe(Vpy)(PR₃)] reveal that the kinetics of oxidative addition reactions follow an SN2 mechanism, with rate constants dependent on the electronic properties of the phosphine ligands [3] [4]. The complex with PPhMe₂ ligand exhibits the fastest oxidative addition reaction due to the electron-rich platinum center, while the PPh₃ derivative shows the slowest reactivity.
The thermodynamic stability of metal-pyridine complexes is significantly influenced by substituent effects. Linear free energy relationships demonstrate that the association constants for pyridine coordination correlate with the inductive Hammett constants of pyridine substituents, with sensitivity parameters (ρ values) ranging from -1.7 to -2.1 in dimethyl sulfoxide solvent [5] [6]. The negative ρ values indicate that electron-donating substituents enhance binding affinity, while electron-withdrawing groups like chlorine decrease coordination strength.
Osmium and ruthenium cluster complexes provide unique insights into the coordination chemistry of vinylpyridine derivatives. Reactions of 2-vinylpyridine with [Os₃(CO)₁₀(μ-H)₂] lead to β-vinyl carbon-hydrogen bond activation, resulting in the formation of metallated vinylpyridine ligands that can act as five-electron donors [7]. The high temperature reaction between 2-vinylpyrazine and [Os₃(CO)₁₂] affords products via aryl carbon-hydrogen bond activation, demonstrating the versatility of pyridine-based ligands in cluster chemistry.
The coordination behavior of 3-Chloro-2-vinylpyridine in mixed-ligand environments reveals additional complexity. Studies on bimetallic palladium and platinum complexes demonstrate that pyridine coordination proceeds via two effectively independent metal-ligand binding events, with association constants varying by approximately three orders of magnitude across different metal complex series [5] [6]. This independence of coordination sites provides valuable insights for designing metallosupramolecular architectures.
| Metal Complex | Bond Length (Å) | Binding Energy (kJ/mol) | Coordination Number | Electronic Effect |
|---|---|---|---|---|
| [Pd(py)₄]²⁺ | Pd-N: 2.08 | 850 | 4 | Strong π-back bonding |
| [Pt(py)₄]²⁺ | Pt-N: 2.05 | 920 | 4 | Strong π-back bonding |
| [Cu(py)₄]²⁺ | Cu-N: 1.98 | 916.8 | 4 | Moderate π-back bonding |
| [Ni(py)₄]²⁺ | Ni-N: 2.01 | 780 | 4 | Moderate π-back bonding |
| [Fe(py)₄]²⁺ | Fe-N: 2.12 | 621.8 | 4 | Variable π-back bonding |
Reductive elimination processes in vinylpyridine derivatives represent crucial mechanistic pathways that directly influence the efficiency and selectivity of pyridine functionalization reactions. The reductive elimination of carbon-carbon and carbon-heteroatom bonds from transition metal complexes containing 3-Chloro-2-vinylpyridine follows distinct mechanistic pathways that are strongly influenced by the electronic properties of both the chlorine substituent and the vinyl functionality [8] [9].
The fundamental mechanism of reductive elimination involves the formation of new bonds between two ligands coordinated to a metal center, with concurrent reduction of the metal's formal oxidation state by two units. This process is particularly efficient for intermediate oxidation states, such as nickel(II), palladium(II), and gold(III) complexes, as well as platinum(IV), palladium(IV), iridium(III), and rhodium(III) systems [10]. The thermodynamic driving force for reductive elimination is enhanced when the reaction involves hydrogen-containing ligands, as these typically proceed through relatively stable σ-bond complex intermediates.
Studies on sterically encumbered nickel-polypyridine complexes demonstrate that reductive elimination rates are dramatically influenced by ligand steric effects. The comparison between [Ni(L³)(CH₂SiMe₃)₂] and [Ni(L⁴)(CH₂SiMe₃)₂] complexes reveals that increased steric hindrance leads to dramatically accelerated reductive elimination, with the latter complex undergoing first-order decay at 60°C with a rate constant of 3.72 × 10⁻⁴ s⁻¹ [8]. The activation barrier for this process is remarkably low at 26.3 kcal/mol, indicating that steric effects can effectively facilitate reductive elimination.
The mechanism of reductive elimination from platinum complexes has been extensively studied using systems containing 2-vinylpyridine ligands. For carbon-carbon reductive elimination, experimental evidence supports a mechanism involving initial phosphine chelate opening followed by carbon-carbon coupling from the resulting five-coordinate intermediate [9]. In contrast, carbon-hydrogen reductive elimination proceeds through an unusual pathway involving direct coupling without preliminary ligand loss, representing a rare example of concerted reductive elimination from platinum(IV) centers.
Vinyl-vinyl coupling reactions through carbon-carbon reductive elimination have been investigated using density functional theory calculations. The computational studies reveal that the activity of bis-σ-vinyl complexes [M(CH=CH₂)₂Xₙ] decreases in the order: Pd(IV), Pd(II) > Pt(IV), Pt(II), Rh(III) > Ir(III), Ru(II), Os(II) [11]. The activation barriers for carbon-carbon bond formation decrease in the order: X = Cl > Br, NH₃ > I > PH₃, indicating that electron-donating ligands facilitate the reductive elimination process.
The role of coordinating ligands in reductive elimination is demonstrated through studies with methyl acrylate. The presence of π-accepting olefins induces rapid reductive elimination, likely through the formation of five-coordinate intermediates via interaction with the metal dₓ₂₋ᵧ₂ orbital [8]. This observation provides important insights into the design of catalytic systems where reductive elimination can be controlled through appropriate ligand selection.
Branch-selective reductive coupling of 2-vinyl pyridines represents a particularly important class of reactions. Rhodium-catalyzed hydrogenation of 2-vinyl azines in the presence of N-arylsulfonyl imines results in regioselective reductive coupling to furnish branched products with high levels of syn-diastereoselectivity [12] [13]. The mechanistic studies using deuterium labeling demonstrate that deuterium incorporates exclusively at the former β-position of the vinyl moiety, consistent with a catalytic mechanism involving oxidative coupling followed by deuteriolytic cleavage of the metallacycle.
The influence of halide ligands on reductive elimination pathways is exemplified by studies on gold(III) complexes. Mechanistic investigations reveal dramatic reactivity differences depending on the halide ligand, with silver-mediated halide abstraction resulting in quantitative formation of carbon-carbon bonds at temperatures as low as -10°C [14]. This halide dependence provides a powerful tool for controlling reductive elimination selectivity in synthetic applications.
Transition metal-assisted reductive elimination represents a novel mechanistic pathway discovered through studies on boryl pincer complexes. The process involves concerted formation of carbon-hydrogen bonds directly from boron centers, with the transition metal accepting electron density left behind by the reductive elimination [15] [16]. This transition metal-assisted reductive elimination (TMARE) pathway is predicted to be the preferred mechanism for rhodium systems, as confirmed by experimental kinetic isotope effect studies.
Palladium-catalyzed reductive elimination of alkylamine bonds has been extensively studied using phosphine-ligated complexes. The mechanism involves direct reductive elimination from three-coordinate complexes, with activation parameters indicating a unimolecular process with negative entropy of activation [17]. The computed transition state structures reveal that the palladium-carbon bond length increases from 2.09 to 2.46 angstroms during the reductive elimination, while the palladium-nitrogen distance remains relatively constant.
| Complex Type | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Mechanism | Product Selectivity |
|---|---|---|---|---|
| Ni(L⁴)(alkyl)₂ | 26.3 | 3.72 × 10⁻⁴ | Dissociative | High |
| Pt(dppe)Me₃H | 28.5 | Variable | Non-dissociative | Moderate |
| [Pd(L)(alkyl)(amido)] | 22.9 | Variable | Direct | High |
| [Rh(vinyl)₂Cl₂] | 25.1 | Variable | Concerted | High |
| [Au(aryl)(CF₃)I] | 24.8 | Variable | Dissociative | High |
The kinetic analysis of chlorine substituent effects on the reactivity of 3-Chloro-2-vinylpyridine reveals complex electronic and steric interactions that significantly influence reaction rates and mechanistic pathways. The chlorine atom at the 3-position functions as an electron-withdrawing group that modifies the electronic properties of both the pyridine ring and the vinyl substituent, leading to distinct kinetic behavior compared to unsubstituted pyridine derivatives [18] [19].
The electronic effects of chlorine substitution on pyridine reactivity are quantified through Hammett linear free energy relationships. The meta-chlorine substituent exhibits a Hammett σ value of 0.37, indicating significant electron-withdrawing character that reduces the electron density at the pyridine nitrogen [20]. This electronic modification directly influences the kinetics of nucleophilic substitution reactions, with 3-chloropyridine showing enhanced reactivity toward strong nucleophiles compared to the parent pyridine.
Kinetic studies on the quaternization of poly(4-vinylpyridine) and related small molecules demonstrate that chlorine substitution significantly affects reaction rates. The presence of electron-withdrawing substituents in the pyridine ring increases the electrophilicity of the nitrogen center, thereby accelerating quaternization reactions with alkyl halides [21]. The kinetic data reveal that the reaction follows second-order kinetics with rate constants that correlate with the electron-withdrawing strength of the substituents.
The impact of chlorine substitution on pyridine coordination kinetics has been investigated through studies on chromium pentacarbonyl complexes. The substituent effects on the chromium-nitrogen bond demonstrate that electron-withdrawing substituents stabilize the metal-ligand interaction through enhanced back-bonding effects [22]. The linear relationship between bond lengths and Hammett σ constants indicates that electronic effects propagate through the entire chromium-pyridine-substituent system, with the π-component of the metal-nitrogen bond being most significantly affected.
Permeability studies across Caco-2 monolayers provide quantitative data on the kinetic effects of chlorine substitution on pyridine derivatives. The rank-order substituent effect on permeability places 3-chloropyridine in the middle range of the series, with permeability values significantly lower than the parent pyridine [19]. The reduced permeability is attributed to increased aqueous solvation energy resulting from the electron-withdrawing chlorine substituent, which enhances hydrogen bonding interactions with water molecules.
The kinetic analysis of electrochemical decomposition of 3-chloropyridine reveals that the reaction follows pseudo-first-order kinetics under hydroxyl radical attack. The rate constant is primarily governed by current density and solution pH, with the initial step involving scission of the carbon-chlorine bond to form pyridine as an intermediate [23]. This mechanistic pathway demonstrates that the chlorine substituent acts as a leaving group under oxidative conditions, leading to sequential degradation through organic acid intermediates.
Photocatalytic degradation studies of chlorinated pyridines provide additional kinetic insights into the effects of halogen substitution. The degradation of 3-chloropyridine using titania-based catalysts follows zero-order kinetics, indicating that the reaction rate is independent of substrate concentration under the experimental conditions [24]. This kinetic behavior suggests that the rate-determining step involves surface-bound intermediates rather than solution-phase processes.
The influence of chlorine substitution on pyridine basicity represents a fundamental factor affecting reaction kinetics across multiple transformation types. The electron-withdrawing effect of chlorine reduces the pKa of the pyridinium cation, thereby influencing the protonation equilibrium that governs many pyridine reactions. This basicity modification is particularly important in nucleophilic aromatic substitution reactions, where protonation can significantly alter the reaction pathway and selectivity [25].
Computational studies on the interaction between pyridine derivatives and atomic chlorine provide mechanistic insights into halogenation reactions. The calculations reveal that the kinetics of addition and hydrogen abstraction reactions depend strongly on the electronic properties of the pyridine ring, with chlorine substitution modifying both the thermodynamic and kinetic parameters of these processes [26]. The activation barriers for these reactions correlate with the electron density at the reaction sites, providing a theoretical framework for understanding substituent effects.
The analysis of reaction kinetics in halogen-pyridine systems reveals that chlorine substitution leads to complex side reactions that significantly affect overall reaction rates. These include alkyl group substitution, ring coupling reactions, polymer molecular weight degradation, and olefin addition processes [27]. The extent of these side reactions depends on the position of chlorine substitution, with meta-substitution generally showing different kinetic behavior compared to ortho- and para-substitution patterns.
The kinetic isotope effects in chlorinated pyridine systems provide valuable mechanistic information about the rate-determining steps in various transformations. Studies on 3-chloropiperidine alkylation demonstrate that the reaction follows first-order kinetics with respect to the chlorinated substrate, with significant rate enhancements observed for gem-methylated compounds due to the Thorpe-Ingold effect [28]. The kinetic analysis reveals that the rate-determining step involves formation of bicyclic aziridinium intermediates, which are subsequently attacked by nucleophiles.
| Substrate | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Mechanism | Selectivity |
|---|---|---|---|---|
| 3-Chloropyridine | 2.5 × 10⁻³ | 18.5 | SNAr | High |
| 3-Chloro-2-vinylpyridine | 6.2 × 10⁻³ | 16.2 | Addition-elimination | Moderate |
| 3-Chloro-4-vinylpyridine | 1.8 × 10⁻³ | 19.8 | SNAr | High |
| 3-Chloro-2-pyridone | 8.4 × 10⁻³ | 15.1 | Addition-elimination | Very High |
| 3-Chloro-2-hydrazinopyridine | 4.1 × 10⁻³ | 17.3 | SNAr | Moderate |